4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic compound belonging to the class of dihydroquinoxalinones, which are characterized by a fused benzene ring and a piperazine-like structure. This compound features a carbonyl group at the 2-position and is recognized for its potential biological activities, including antiviral and anti-inflammatory properties. Research into this compound has highlighted its significance in medicinal chemistry, particularly for developing new therapeutic agents.
This compound can be synthesized from readily available starting materials such as o-phenylenediamine and α-ketoesters. The synthesis often involves catalytic methods that enhance yield and reduce environmental impact, aligning with green chemistry principles.
4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is classified as a heterocyclic organic compound. It is part of the broader category of quinoxaline derivatives, which have garnered attention due to their diverse biological activities.
The synthesis of 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through various methods, including:
The typical reaction conditions include heating the mixture at elevated temperatures (around 110 °C) for several hours. The use of solvents like toluene and reductants such as polymethylhydrosiloxane (PMHS) is crucial for achieving desired yields and purity.
Key data points include:
4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one participates in various chemical reactions:
Reactions are often facilitated under mild conditions using catalytic systems that enhance selectivity and yield. For instance, reduction with sodium cyanoborohydride has been shown to effectively convert imines derived from this compound into amines with high yields .
The mechanism by which 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one exerts its biological effects typically involves:
Studies have indicated that modifications at the C-3 position can enhance activity against certain viral targets, demonstrating structure-activity relationships that guide further development .
The physical properties of 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one include:
Chemical properties include:
The applications of 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one are diverse:
Research continues to explore its potential as a therapeutic agent, highlighting its importance in drug discovery and development efforts across various fields of science.
The compound is systematically named as 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, reflecting its heterocyclic core and substituent positions. Its CAS registry number is 146740-22-9, and the molecular formula is C₁₁H₁₄N₂O (molecular weight: 190.24 g/mol). The SMILES notation (CCN1C(C)C(=O)NC2=CC=CC=C12) explicitly defines the ethyl group at N(4), the methyl group at C(3), and the fused benzene ring. The lactam functionality (C2=O) completes the dihydroquinoxalinone scaffold.
Table 1: Molecular Identifier Summary
Property | Value |
---|---|
IUPAC Name | 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one |
CAS Registry Number | 146740-22-9 |
Molecular Formula | C₁₁H₁₄N₂O |
Molecular Weight | 190.24 g/mol |
Canonical SMILES | CCN1C(C)C(=O)NC2=CC=CC=C12 |
No chiral centers exist due to the absence of tetrahedral stereogenic atoms. However, conformational isomerism arises from rotation about the N(4)-ethyl bond and puckering of the non-aromatic lactam ring, influencing molecular topology without enantiomeric separation [2] [7].
X-ray diffraction studies of closely related 3,4-dihydroquinoxalin-2(1H)-one derivatives reveal a monoclinic crystal system (space group C2/c or P21/c), with the heterocyclic core exhibiting near-planarity. Key structural features include:
Table 2: Key Crystallographic Parameters for Related Quinoxalinones
Parameter | Value | Significance |
---|---|---|
Crystal System | Monoclinic | Common for fused heterocycles |
Space Group | C2/c | Symmetry operations |
C2=O Bond Length | 1.232 Å | Lactam carbonyl character |
N1–C2 Bond Length | 1.392 Å | Partial double-bond resonance |
N4–Ethyl Torsion | 112.8° | Steric minimization |
H-bond (D⋯A) | 2.859–3.133 Å | Dimer stabilization |
Structural modifications significantly alter physicochemical and biological properties:
Table 3: Impact of Structural Modifications on Bioactivity
Derivative | Modification | GI₅₀ (nM) | Tubulin IC₅₀ (μM) |
---|---|---|---|
4-(Quinazolin-4-yl)-6-membered | Lead compound (e.g., 2a) | 1.9–3.2 | 0.77 |
7-Membered lactam (7a) | Ring expansion | 838 | >5.0 |
8-Membered lactam (7b) | Ring expansion | >5,500 | Inactive |
N4-Ethyl-3-methyl | Alkyl substitution | 4.6–9.6* | 0.21–0.38* |
*Data for optimized derivatives 13c–e [6] [10].
The compound exists predominantly in the lactam (keto) form (C2=O), as confirmed by FT-IR carbonyl stretches at ~1660 cm⁻¹ and NMR absence of enolic protons. However, solvent polarity influences minor enol tautomer populations:
Table 4: Hydrogen-Bonding Geometry in Quinoxalinone Crystals
Interaction Type | D–H⋯A | D⋯A (Å) | Angle (°) | Role |
---|---|---|---|---|
Intramolecular C–H⋯O | C2–H2⋯O2 | 2.859 | 117.2 | Planarity enforcement |
Intermolecular C–H⋯O | C2–H2⋯O2ᵢ | 3.133 | 129.0 | Dimer formation |
Weak C–H⋯S | C9–H9⋯S2ᵢᵢ | 3.652 | 128.0 | Crystal packing |
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9